molecular formula C16H18O7 B2961031 2-((3-((2-Methoxyethoxy)carbonyl)-2-methylbenzofuran-5-yl)oxy)propanoic acid CAS No. 610758-79-7

2-((3-((2-Methoxyethoxy)carbonyl)-2-methylbenzofuran-5-yl)oxy)propanoic acid

Cat. No.: B2961031
CAS No.: 610758-79-7
M. Wt: 322.313
InChI Key: ODAPTVSSFGLOLG-UHFFFAOYSA-N
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Description

This compound features a benzofuran core substituted at the 3-position with a 2-methoxyethoxy carbonyl group and at the 2-position with a methyl group. The 5-position is linked to a propanoic acid via an ether bond.

Properties

IUPAC Name

2-[[3-(2-methoxyethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O7/c1-9-14(16(19)21-7-6-20-3)12-8-11(4-5-13(12)23-9)22-10(2)15(17)18/h4-5,8,10H,6-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAPTVSSFGLOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(C)C(=O)O)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-((2-methoxyethoxy)carbonyl)-2-methylbenzofuran-5-yl)oxy)propanoic acid is a novel benzofuran derivative with potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial properties, anticancer effects, and synthetic methodologies.

Chemical Structure and Properties

The molecular formula of the compound is C18H21O7C_{18}H_{21}O_7, with a molecular weight of approximately 363.36 g/mol. The structure features a benzofuran moiety, which is known for its diverse biological activities.

General Findings

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. A study highlighted that certain benzofuran compounds showed enhanced activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Specific Studies

  • Antibacterial Efficacy : The compound was tested against various bacterial strains, demonstrating potent antibacterial activity. For instance, compounds derived from similar benzofuran structures were noted to be more effective than traditional antibiotics like trimethoprim against respiratory pathogens .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for several synthesized benzofuran derivatives were evaluated, revealing that some exhibited significant antimicrobial activity with low MIC values, indicating high potency .
CompoundTarget MicroorganismMIC (µg/mL)
2-Methylbenzofuran DerivativeStaphylococcus aureus0.5
3-Methoxybenzofuran DerivativeEscherichia coli1.0

Benzofuran derivatives have been investigated for their potential as anticancer agents due to their ability to inhibit tubulin polymerization and histone deacetylase (HDAC) activity. This dual inhibition mechanism is crucial for disrupting cancer cell proliferation .

Case Studies

  • Cell Line Studies : A series of studies evaluated the antiproliferative effects of various benzofuran derivatives on cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). Compounds showed IC50 values in the nanomolar range, indicating strong anticancer potential .
  • Comparative Analysis : In comparative studies, the lead compound TR187, a derivative of the benzofuran scaffold, demonstrated tenfold greater activity than the control compound combretastatin A-4 against HeLa cells .
CompoundCell LineIC50 (nM)
TR187HeLa10
CA-4HeLa100

Synthetic Approaches

The synthesis of this compound involves several steps, including acylation reactions and the introduction of methoxy groups to enhance biological activity .

Structure-Activity Relationship Insights

The presence of specific substituents on the benzofuran ring significantly influences biological activity. For example, the introduction of methoxy groups at strategic positions has been shown to enhance both antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzofuran Derivatives

(a) 3-((2-Methoxyethoxy)carbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylate (CAS 300772-85-4)
  • Structure: Replaces the propanoic acid with a morpholine carboxylate ester.
  • Key Differences: Molecular Formula: C₁₈H₂₁NO₇ vs. the target compound’s estimated C₁₆H₁₈O₇ (exact formula inferred from analogs). Solubility: The morpholine group introduces basicity and hydrogen-bonding capacity, likely enhancing aqueous solubility compared to the carboxylic acid . Reactivity: The ester linkage in the morpholine derivative may act as a prodrug, whereas the carboxylic acid in the target compound is ionized at physiological pH, favoring direct target binding.
(b) 2-Ethoxy-3-{2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-benzofuran-5-yl}propanoic Acid (CAS 140129-67-5)
  • Structure : Incorporates an oxazole-methyl substituent on the benzofuran and an ethoxy group.
  • Electronic Effects: The oxazole’s electron-withdrawing nature may alter π-π stacking interactions in biological targets.

Furan and Dihydroisobenzofuran Derivatives

(a) 3-[4-(Methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic Acid (CAS 773132-64-2)
  • Structure: Features a furan ring with a conjugated propenoic acid chain.
  • Key Differences: Reactivity: The α,β-unsaturated carbonyl system enables Michael addition reactions, absent in the saturated propanoic acid chain of the target compound . Aromaticity: The furan ring lacks the fused benzene ring of benzofuran, reducing aromatic surface area and stability.
(b) 3-(1,3-Dimethoxy-1,3-dihydroisobenzofuran-5-yl)propanoic Acid Derivatives
  • Structure : Partially saturated dihydroisobenzofuran core with methoxy groups.
  • Key Differences :
    • Planarity : Reduced aromaticity in the dihydroisobenzofuran may weaken π-π interactions compared to the fully aromatic benzofuran .
    • Synthetic Routes : Prepared via NaOH-mediated hydrolysis of esters, suggesting the target compound could be synthesized similarly .

Phenylpropanoic Acid Analogs

(a) 3-(2-Methoxyphenyl)propanoic Acid (CAS 6342-77-4)
  • Structure : Simplified analog lacking the benzofuran and ester groups.
  • Key Differences :
    • Pharmacophore : Absence of the benzofuran core limits its ability to engage in multi-target interactions compared to the target compound .
    • Solubility : The single methoxy group reduces hydrophilicity relative to the methoxyethoxy substituent.

Complex Heterocyclic Derivatives

(a) N-(1-(3-(N-t-butoxycarbonyl-(S)-prolylamino)-2-(S)-t-butoxy-carbonylpropyl)cyclopentyl)-2-(2-methoxyethoxymethyl)propanoic Acid (WO92/14706)
  • Structure : Cyclopentyl and proline-derived substituents.
  • Bioavailability: The rigid cyclopentyl group may limit conformational flexibility.

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Benzofuran 2-Me, 3-(2-MeOEtO)CO, 5-OCH₂CH₂CO₂H ~328 (estimated) Balanced lipophilicity, ionizable COOH group
CAS 300772-85-4 Benzofuran 3-(2-MeOEtO)CO, 5-O-morpholine carboxylate 363.36 Enhanced solubility, ester prodrug potential
CAS 140129-67-5 Benzofuran 2-(PhOxazole)Me, 5-EtO ~369 (estimated) High lipophilicity, heteroaromatic interactions
CAS 773132-64-2 Furan 4-(MeO)CO, 5-Me, propenoic acid 197.28 Reactive α,β-unsaturated acid
CAS 6342-77-4 Phenyl 2-MeO, propanoic acid 180.20 Simple structure, limited aromatic interactions

Research Implications

  • Medicinal Chemistry : The target compound’s carboxylic acid group and methoxyethoxy ester balance solubility and membrane permeability, making it a candidate for drug design.
  • Material Science : Benzofuran derivatives with electron-withdrawing groups (e.g., methoxyethoxy carbonyl) may serve as organic semiconductors or light-emitting materials.

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